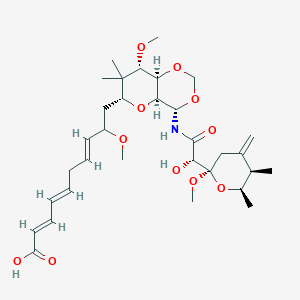

Theopederin K

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H49NO11 |

|---|---|

Molecular Weight |

623.7 g/mol |

IUPAC Name |

(2E,4E,7E)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid |

InChI |

InChI=1S/C32H49NO11/c1-19-17-32(40-8,44-21(3)20(19)2)27(36)29(37)33-30-26-25(41-18-42-30)28(39-7)31(4,5)23(43-26)16-22(38-6)14-12-10-9-11-13-15-24(34)35/h9,11-15,20-23,25-28,30,36H,1,10,16-18H2,2-8H3,(H,33,37)(H,34,35)/b11-9+,14-12+,15-13+/t20-,21-,22?,23-,25+,26+,27-,28-,30+,32-/m1/s1 |

InChI Key |

PSOMSXIQCPHRCJ-XYLRJYDNSA-N |

Isomeric SMILES |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)CC(/C=C/C/C=C/C=C/C(=O)O)OC)(C)C)OC)OCO2)O)OC)C |

Canonical SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(C=CCC=CC=CC(=O)O)OC)(C)C)OC)OCO2)O)OC)C |

Synonyms |

theopederin K |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrolled Approaches Toward Theopederin K

Total Synthesis Strategies for Theopederin K and Analogues

The chemical synthesis of this compound and its structurally complex analogues, such as the mycalamides and other theopederins, represents a significant challenge in organic chemistry. These molecules feature numerous stereocenters, acid-labile functional groups, and a unique amido trioxadecalin core, demanding highly sophisticated and efficient synthetic strategies.

Convergent and Linear Synthesis Approaches

The total synthesis of compounds within the pederin (B1238746) family, including theopederins and mycalamides, predominantly employs convergent strategies. nih.govacs.org For instance, the first total synthesis of mycalamide A was achieved through a convergent coupling of a pederic acid unit with a mycalamine unit. researchgate.net Similarly, the synthesis of theopederin D, a close analogue of this compound, was achieved via a convergent route that coupled two major subunits. nih.gov This approach is advantageous because it delays the union of large, sterically hindered fragments until the final steps, although this crucial coupling reaction can present its own significant challenges. nih.gov

| Synthesis Strategy | Description | Application to Theopederin Family | Advantages | Disadvantages |

| Linear Synthesis | Target molecule is assembled in a stepwise, sequential manner. chemistnotes.com | Rarely used due to the complexity of the target molecules. | Conceptually simple to plan. | Inefficient for long sequences, low overall yields. chemistnotes.comwikipedia.org |

| Convergent Synthesis | Key fragments are synthesized independently and then combined. wikipedia.org | The dominant strategy for theopederins, mycalamides, and pederin. nih.govresearchgate.net | Higher overall yield, greater efficiency, allows for parallel synthesis. chemistnotes.comfiveable.me | Coupling of complex fragments can be sterically hindered and low-yielding. nih.gov |

Development of Key Synthetic Fragments

The convergent syntheses of this compound and its relatives rely on the preparation of two principal fragments: a "left-half" and a "right-half" of the molecule.

The Left-Half Fragment: This portion typically consists of a highly functionalized tetrahydropyran (B127337) ring system known as pederic acid or a derivative thereof. researchgate.net For the synthesis of Theopederin D, an asymmetric ketene-aldehyde cycloaddition was employed to construct this pederic acid subunit. semanticscholar.org

The Right-Half Fragment: This is the structurally more unusual component, containing the amido trioxadecalin core (also referred to as the mycalamine or pederamine unit). nih.govresearchgate.net Its synthesis is a considerable undertaking, involving the formation of two heterocyclic rings and the establishment of five stereocenters. researchgate.net One notable method for constructing this fragment is the Electron Transfer Initiated Cyclization (ETIC), which forms the stereochemically dense trioxadecalin ring system under mild, essentially neutral conditions. nih.gov

The successful union of these two elaborately constructed fragments constitutes the core of the convergent strategy, leading to the carbon skeleton of the natural product. nih.gov

Stereochemical Control in this compound Synthesis

With ten or more stereocenters, establishing the correct absolute and relative stereochemistry is a paramount challenge in the synthesis of theopederins. nih.gov This requires the application of powerful asymmetric methodologies and careful strategic planning to control the stereochemical outcome of each reaction.

Asymmetric Synthesis Methodologies

A variety of modern asymmetric reactions are employed to install the numerous chiral centers found in the key fragments of theopederin family members. These methods often rely on chiral auxiliaries, chiral pool starting materials, or asymmetric catalysis to achieve high levels of stereocontrol.

Key Asymmetric Reactions in Theopederin Synthesis:

Asymmetric Aldol (B89426) Reactions: Boron-mediated aldol reactions have been used to create crucial carbon-carbon bonds with a high degree of diastereocontrol, such as the syn-selective coupling to form the C16–C17 bond in the side chain of a Theopederin D synthesis. researchgate.netnih.gov

Sharpless Asymmetric Epoxidation and Dihydroxylation: These reliable and highly enantioselective methods are frequently used to introduce stereodefined hydroxyl groups. For example, Sharpless asymmetric epoxidation was a key step in synthesizing the side chain of theopederin B. researchgate.netresearchgate.netresearchgate.net

Substrate-Controlled Reductions: Diastereoselective reductions of ketone functionalities, often guided by existing stereocenters within the molecule, are used to set new stereocenters. For instance, a 1,3-diastereoselective reduction of a β-hydroxyketone is a key transformation. capes.gov.br

Electron Transfer Initiated Cyclization (ETIC): This method was used to form the amido trioxadecalin ring system of Theopederin D. The cyclization proceeds through an acyliminium ion under mild conditions, which is crucial for substrates containing acid-labile groups. nih.gov

SmI₂-Mediated Reactions: Samarium(II) iodide-promoted reactions, such as intramolecular Reformatsky reactions, have been key in constructing the functionalized side chains of fragments. researchgate.netacs.org

Control of Multiple Stereocenters

Managing the stereochemistry across the entire molecule requires that the chirality introduced in early steps effectively directs the formation of subsequent stereocenters. The most formidable stereochemical challenge often arises during the coupling of the left- and right-half fragments to form the N-acyl aminal (or carbinolamide) linkage at C10. nih.govnih.gov

This C10 stereocenter is notoriously difficult to control and can be configurationally labile under acidic, basic, and even neutral conditions. nih.govgla.ac.uk Coupling reactions often yield a mixture of diastereomers at C10. nih.gov For example, in one synthesis of Mycalamide A, the coupling of the fragments initially produced a mixture of C10 epimers. The undesired isomer was then converted to the natural, desired epimer through base-mediated epimerization, a strategy that addresses the lability of this center to the chemist's advantage. gla.ac.uk This highlights that controlling the stereochemical outcome of the fragment coupling is often elusive and requires carefully optimized conditions or post-coupling manipulations. nih.gov

Synthetic Manipulations for Analog Preparation

The convergent synthetic routes developed for the pederin family are highly amenable to the preparation of analogues. By modifying the structure of the individual fragments before the coupling step, chemists can efficiently generate a library of related compounds for structure-activity relationship (SAR) studies. researchgate.netrsc.org

This "late-stage diversification" is a powerful tool. For instance, a late-stage multicomponent approach to construct the N-acyl aminal linkage has enabled the facile preparation of numerous potent analogues of pederin and psymberin. researchgate.net These studies allow researchers to probe the importance of specific functional groups and stereochemical configurations for biological activity. researchgate.net Examples of such modifications include:

Varying the Side Chain: The synthesis of theopederin B involved preparing a specific side chain ester from a Sharpless epoxidation product. researchgate.net Altering this portion of the right-half fragment would lead to new analogues.

Modifying the "Sugar" Moiety: Several artificial sugar analogues of mycalamide A were synthesized by coupling various glycosyl amines with pederic acid. researchgate.net

Creating Hybrid Molecules: The flexibility of the convergent approach has even allowed for the creation of a pederin/psymberin chimera, which proved vital for understanding the chemical biology of these related compounds. researchgate.net

These synthetic efforts are crucial for defining the pharmacophore of the pederin family—the key structural features required for their potent cytotoxic activity—and for developing new therapeutic leads. rsc.org

Derivatization from Natural Precursors

The primary source of this compound is the marine sponge of the Discodermia species, from which it is isolated as a natural product. researchgate.netmdpi.comnih.gov The process typically involves bioassay-guided fractionation of the sponge's extract to isolate the cytotoxic compounds. nih.govresearchgate.net Research into the biosynthesis of related compounds suggests that the pederin family of molecules is likely produced by bacterial symbionts within the sponge. mdpi.comresearchgate.net One study has pointed to a potential enzymatic transformation of Icadamide C to this compound within a marine sponge symbiont, suggesting a natural pathway that could be harnessed for production. researchgate.netu-tokyo.ac.jp

Once isolated, natural this compound can be chemically modified to produce derivatives. A straightforward example of this is the derivatization of the terminal carboxylic acid group. This modification is useful for structural confirmation and for studying the role of the acid group in the molecule's biological activity.

A key example is the preparation of this compound methyl ester. acs.org In this procedure, this compound is treated with an excess of diazomethane (B1218177) (CH₂N₂) in ether. The diazomethane reacts with the carboxylic acid to form the corresponding methyl ester. The reaction product is then purified, typically using High-Performance Liquid Chromatography (HPLC), to yield the pure ester derivative. acs.org The structure of this new compound is confirmed through NMR and mass spectrometry, which show the characteristic changes associated with the esterification. acs.org

Table 1: Derivatization of this compound

| Precursor | Reagent | Product | Purpose | Reference |

|---|---|---|---|---|

| This compound | Diazomethane (CH₂N₂) | This compound methyl ester | Structure elucidation and SAR studies | acs.org |

| Icadamide C | (Proposed) Endogenous Enzyme | This compound | Natural Biosynthesis | researchgate.netu-tokyo.ac.jp |

De Novo Synthesis of Modified Structures

While no complete de novo total synthesis of this compound has been specifically reported in the literature, extensive work on closely related members of the pederin and mycalamide family, such as Theopederin D and Mycalamide A, provides a clear and applicable blueprint for the stereocontrolled synthesis of this compound and its modified analogs. gla.ac.uknih.govresearchgate.net These synthetic strategies are convergent, involving the separate synthesis of two complex fragments which are later coupled to form the final molecule. researchgate.net

The general retrosynthetic approach divides the molecule into two key subunits:

The "Left-Hand" Fragment : This portion consists of the highly functionalized tetrahydropyran ring system, known as pederic acid or a derivative thereof. researchgate.netnih.gov

The "Right-Hand" Fragment : This is the amido-trioxadecalin core which is connected via an amide bond to the side chain. For this compound, this side chain terminates in a carboxylic acid. researchgate.netacs.org

The synthesis of these fragments requires precise stereochemical control. For the pederic acid subunit, asymmetric catalysis has been employed to establish the absolute stereochemistry, moving away from reliance on chiral pool starting materials. nih.gov Key transformations include asymmetric aldehyde-acid chloride condensations. nih.gov

For the right-hand fragment, notable reactions include stereoselective aldol reactions to set key stereocenters and Sharpless asymmetric dihydroxylation. researchgate.netnih.gov The construction of the complex amido trioxadecalin ring system has been achieved through innovative methods like electron transfer initiated cyclization (ETIC) reactions, which can proceed under mild conditions suitable for sensitive, densely functionalized molecules. nih.gov

Once the two fragments are prepared, they are coupled. This crucial step has been accomplished using various methods, including the use of metallated dihydropyrans to connect the two halves. gla.ac.uk The final steps involve deprotection and any necessary functional group manipulations to yield the target molecule. This modular, de novo approach is exceptionally valuable for medicinal chemistry as it allows for the synthesis of modified structures or analogs by altering the building blocks for either the left-hand or right-hand fragments. researchgate.net Such analogs are essential for probing the SAR of the pederin family and developing new potential therapeutic agents. researchgate.netcapes.gov.br

Table 2: Key Synthetic Strategies for the Pederin Family (Applicable to this compound Analogs)

| Synthetic Challenge | Method / Reaction | Target Fragment | Reference |

|---|---|---|---|

| Stereocontrol of Pederic Acid | Asymmetric aldehyde-acid chloride condensation | Left-Hand Fragment | nih.gov |

| C16-C17 Bond Formation | Diastereoselective aldol reaction | Right-Hand Fragment | nih.gov |

| Trioxadecalin Ring Formation | Electron Transfer Initiated Cyclization (ETIC) | Right-Hand Fragment | nih.gov |

| Fragment Coupling | Metallated dihydropyran approach | Full Molecule Assembly | gla.ac.uk |

| Stereoselective Hydroxylation | Sharpless asymmetric dihydroxylation | Right-Hand Fragment | researchgate.net |

Table of Compounds Mentioned

Molecular and Cellular Mechanisms of Action of Theopederin K

Targeting of Protein Synthesis Machinery

The foundational mechanism of Theopederin K's potent bioactivity lies in its ability to halt protein synthesis, a fundamental process for cell survival and proliferation.

Inhibition of Ribosomal Function

This compound, along with its structural relatives like the mycalamides and onnamides, are powerful inhibitors of eukaryotic protein synthesis. google.comresearchgate.netcanterbury.ac.nz Extensive research, including crystallographic studies on the related compound mycalamide A, has revealed that these compounds bind to the large 60S ribosomal subunit. researchgate.netasm.org Specifically, their binding site is located at the E-site (exit site) of the ribosome. researchgate.netresearchgate.netresearchgate.net By occupying the space normally taken by the CCA end of deacylated tRNA in the E-site, this compound effectively stalls the translocation step of elongation. asm.org This steric hindrance prevents the movement of the peptidyl-tRNA from the P-site to the E-site, thereby arresting the entire process of polypeptide chain elongation. nih.govnih.gov

Studies on the closely related compound, theopederin B, have demonstrated a potent inhibition of protein synthesis with a 50% inhibitory concentration (IC50) value of 1.9 nM. nih.gov This high potency underscores the efficiency with which these molecules can shut down the cell's protein production machinery.

Induction of Stress-Activated Protein Kinase (SAPK) Pathways

The inhibition of ribosomal function by this compound triggers a specific cellular stress signaling cascade known as the ribotoxic stress response. nih.govustc.edu.cn This response is characterized by the activation of Stress-Activated Protein Kinases (SAPKs), primarily the p38 and c-Jun N-terminal kinase (JNK) pathways. nih.govmdpi.com

Cellular Responses to Ribotoxic Stress

The activation of the p38 and JNK pathways by this compound initiates a cascade of downstream events that ultimately determine the fate of the cell. One of the primary cellular responses to this ribotoxic stress is the induction of apoptosis, or programmed cell death. nih.govustc.edu.cn The sustained activation of JNK, in particular, is a critical signal for the initiation of the apoptotic cascade. nih.gov

Modulation of Cell Signaling Pathways

Compound Index

| Compound Name |

| Anisomycin |

| c-Fos |

| c-Jun |

| Cycloheximide |

| Mycalamide A |

| Onnamide (B1245255) A |

| PAI-1 (Plasminogen Activator Inhibitor-1) |

| Pederin (B1238746) |

| Theopederin B |

| This compound |

Data Tables

Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P-388 | Murine Leukemia | 0.1 | researchgate.netnih.gov |

| A-549 | Human Lung Adenocarcinoma | 1.5 | researchgate.netnih.gov |

| AsPC-1 | Human Pancreatic Cancer | 1.8 ± 0.4 | nih.gov |

| BxPC-3 | Human Pancreatic Cancer | 0.8 ± 0.2 | nih.gov |

| MIA PaCa-2 | Human Pancreatic Cancer | 0.8 ± 0.1 | nih.gov |

| PANC-1 | Human Pancreatic Cancer | 1.4 ± 0.3 | nih.gov |

| Vero | Normal Monkey Kidney | 1.3 ± 0.2 | nih.gov |

Inhibition of Cellular Processes by Theopederin Family Compounds

| Compound | Process | Cell Line/System | IC50 (nM) | Reference |

| This compound | IL-8 Inhibition | BxPC-3 | 3.6 ± 0.8 | nih.gov |

| Theopederin B | Protein Synthesis | - | 1.9 | nih.gov |

| Onnamide A | Protein Synthesis | - | 30 | nih.gov |

| Anisomycin | Protein Synthesis | - | 200 | nih.gov |

Impact on Interleukin-8 (IL-8) Secretion in Cancer Cells

Research has identified this compound as a potent inhibitor of Interleukin-8 (IL-8) secretion in pancreatic cancer cells. nih.govnih.gov IL-8 is a cytokine that plays a crucial role in tumor angiogenesis and the activation of survival signaling pathways, particularly in pancreatic adenocarcinomas which frequently have Ras mutations. nih.govnih.govoncotarget.com Overexpression of IL-8 is associated with enhanced metastatic potential and poor prognosis in pancreatic cancer. nih.govoncotarget.com

In a screening of marine natural products, this compound was found to inhibit IL-8 production by BxPC-3 pancreatic cancer cells. nih.govnih.gov Further studies confirmed that this compound significantly inhibited IL-8 secretion in the MIA PaCa-2 pancreatic cancer cell line as well. nih.govresearchgate.net This inhibition of IL-8 secretion is a notable anti-angiogenic activity. nih.gov However, it is suggested that this effect may be a non-specific consequence of its primary role as a protein synthesis inhibitor. nih.govnih.gov The potent cytotoxicity of this compound was observed to correlate with its ability to inhibit IL-8, being most potent against the cell lines (BxPC-3 and MIA PaCa-2) that produce the most IL-8. nih.gov

This compound demonstrated potent cytotoxicity across several pancreatic cancer cell lines, with IC₅₀ values in the low nanomolar range. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Against Pancreatic Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC₅₀ (nM) nih.gov |

|---|---|---|

| AsPC-1 | Pancreatic Adenocarcinoma | 1.5 |

| BxPC-3 | Pancreatic Adenocarcinoma | 0.8 |

| MIA PaCa-2 | Pancreatic Carcinoma | 0.8 |

| PANC-1 | Pancreatic Carcinoma | 1.1 |

Potential Influence on Wnt/β-catenin Signaling (based on related compounds)

The Wnt/β-catenin signaling pathway is a critical regulator of carcinogenesis and progression in numerous cancers, including pancreatic cancer. kjim.orgmdpi.com Activation of this pathway, often observed in pancreatic ductal adenocarcinoma (PDAC), is linked to increased cell invasion, metastasis, and therapeutic resistance. kjim.orgmdpi.com Oncogenic K-Ras, a mutation present in about 90% of pancreatic cancers, can activate the Wnt/β-catenin pathway. kjim.orgmdpi.com

While direct studies on this compound's effect on the Wnt/β-catenin pathway are not extensively documented, the mechanisms of related pederin-family compounds provide a basis for potential influence. This compound's fundamental action is the inhibition of protein and DNA synthesis. researchgate.netwikipedia.org This disruption of essential cellular processes can indirectly affect signaling pathways that rely on the rapid synthesis of key proteins, such as cyclins and other regulatory molecules downstream of Wnt/β-catenin signaling. frontiersin.org Given that the Wnt pathway is integral to the proliferation and survival of pancreatic cancer cells, a potent cytotoxic agent like this compound that halts protein synthesis would invariably interfere with the output of this and other crucial growth-promoting pathways. mdpi.com

Apoptosis Induction in Cancer Cells

A significant outcome of the cellular stress induced by this compound and its congeners is the induction of apoptosis, or programmed cell death. nih.gov Evasion of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. nih.gov The ability of this compound to force cancer cells into this self-destruction pathway is central to its potent cytotoxic activity. nih.govresearchgate.net Studies on related compounds, such as theopederin B and onnamide A, show they are strong inducers of apoptosis in various human cancer cell lines, including HeLa cells. nih.govresearchgate.net This apoptotic activity is observed in addition to, and as a likely result of, their protein synthesis-inhibitory effects. nih.gov

Mechanisms of Programmed Cell Death

The induction of apoptosis by the pederin family of compounds is linked to the activation of ribotoxic stress responses. nih.gov The primary mechanism of action for this compound and its relatives is binding to the 60S large ribosomal subunit, which inhibits protein synthesis. researchgate.netnih.gov This event is not a passive blockade but an active stress signal. This "ribotoxic stress" triggers the activation of specific stress-activated protein kinases (SAPKs), namely p38 kinase and c-Jun N-terminal kinase (JNK). nih.gov

These kinase pathways are critical mediators of cellular stress responses and are known to be key players in initiating apoptosis. nih.gov The activation of JNK and p38 can lead to the phosphorylation of various downstream targets that ultimately converge on the activation of the apoptotic machinery. tdl.org Thus, the apoptotic mechanism of this compound is believed to be channeled through the ribotoxic stress-induced activation of the JNK and p38 kinase pathways.

Link between Protein Synthesis Inhibition and Apoptosis

The link between the inhibition of protein synthesis and the induction of apoptosis by the pederin family is well-established. nih.govgoogle.com Unlike simple cessation of protein production, the specific interaction of these compounds with the ribosome acts as a direct trigger for a stress signaling cascade. nih.gov This mechanism distinguishes potent apoptosis inducers like the pederins from other protein synthesis inhibitors. nih.gov The impairment of ribosome function leads to the ribotoxic stress response, which is a key cellular surveillance mechanism. nih.govtdl.org The subsequent activation of the JNK and p38 pathways is a direct consequence of this ribosomal stress. nih.gov This cascade is a powerful driver of apoptosis, and many cancer cells display a heightened sensitivity to this type of stress, making compounds like this compound particularly effective as cytotoxic agents. nih.gov

Biological Activities and Preclinical Investigations of Theopederin K

Anticancer Activity in In Vitro Models

Theopederin K has been the subject of multiple studies to evaluate its potential as an anticancer agent. These investigations have consistently shown its ability to inhibit the growth of various cancer cells, often at nanomolar concentrations.

Cytotoxicity against Murine Leukemia Cell Lines (e.g., P-388)

This compound has exhibited powerful cytotoxic effects against the P-388 murine leukemia cell line. Research has shown that this compound demonstrates potent in vitro cytotoxicity against the P-388 cell line with an IC50 value of 0.1 nM. mdpi.com This high potency highlights its potential as a lead compound for the development of new leukemia treatments.

Cytotoxicity against Human Lung Carcinoma Cell Lines (e.g., A-549)

In studies involving human lung cancer, this compound has also shown significant activity. The compound was tested against the A-549 human lung carcinoma cell line and displayed an IC50 value of 1.5 nM. mdpi.com This indicates a strong inhibitory effect on the proliferation of these cancer cells.

Cytotoxicity against Pancreatic Cancer Cell Lines (e.g., BxPC-3, MIA PaCa-2, AsPC-1, PANC-1)

This compound has been evaluated for its cytotoxic effects against a panel of human pancreatic cancer cell lines. While specific IC50 values for this compound alone were not detailed in the provided search results, it was tested alongside other compounds and was noted to induce potent cytotoxicity against AsPC-1, BxPC-3, MIA PaCa-2, and PANC-1 cell lines. researchgate.net Pancreatic cancer is known for its resistance to chemotherapy, making these findings particularly noteworthy. nih.govnih.govmdpi.comoncotarget.com

Cytotoxicity against Human Colon Cancer Cell Lines (e.g., SW480, SW620)

The cytotoxic potential of this compound has also been investigated in the context of human colon cancer. While direct IC50 values for this compound against SW480 and SW620 cell lines were not found in the search results, the general cytotoxicity of related compounds against colon cancer cell lines has been established. nih.govnih.govijbs.commdpi.com The SW480 cell line is derived from a primary colon tumor, while the SW620 cell line originates from a lymph node metastasis in the same patient, providing a model to study cancer progression. researchgate.net

Cytotoxicity against Leukemia Cell Lines (e.g., K-562)

In addition to murine leukemia, this compound's activity has been assessed against human leukemia cell lines. The K-562 cell line, derived from a patient with chronic myelogenous leukemia, is a common model for studying this type of cancer. bloodresearch.or.krnih.govumsu.ac.irnih.gov While specific data for this compound against K-562 cells was not available in the search results, related compounds have shown activity against this cell line. core.ac.uk

Broader Spectrum Cytotoxic Activity Against Various Human Cancer Cell Lines (e.g., HeLa, KB)

This compound and its analogs have demonstrated a broad spectrum of cytotoxic activity. Related compounds have been shown to be cytotoxic to HeLa cells, a cervical cancer cell line. researchgate.net The KB cell line, a human epidermoid carcinoma, has also been used to evaluate the cytotoxicity of compounds from the same family as this compound. researchgate.netmdpi.com

Cytotoxicity Data of this compound

| Cell Line | Cancer Type | IC50 Value (nM) |

| P-388 | Murine Leukemia | 0.1 mdpi.com |

| A-549 | Human Lung Carcinoma | 1.5 mdpi.com |

Antimicrobial Activities

This compound and its derivatives are recognized for their antimicrobial activity against a range of microorganisms, which suggests potential for development as new antibiotic agents. ontosight.ai Compounds isolated from marine sponges and their associated actinobacteria are a well-documented source of metabolites with antibacterial and antifungal properties. researchgate.netulisboa.pt While this compound is classified within a group of compounds noted for broad biological effects, including antimicrobial action, specific data detailing its minimum inhibitory concentration (MIC) against a panel of specific bacterial or fungal strains is not extensively detailed in the reviewed literature. researchgate.netontosight.ai The general mechanism for antimicrobial action by related natural products often involves the disruption of microbial cell membranes or the inhibition of essential cellular processes like nucleic acid synthesis. japsonline.com

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated through its ability to modulate cellular signaling pathways involved in inflammation. ontosight.ai A primary mechanism identified is the potent inhibition of pro-inflammatory cytokine secretion. nih.gov

Preclinical studies have shown that this compound significantly inhibits the secretion of Interleukin-8 (IL-8) from pancreatic cancer cell lines, such as BxPC-3 and MIA PaCa-2. nih.gov IL-8 is a key chemokine responsible for recruiting and activating neutrophils, playing a crucial role in inflammatory processes. The inhibition of IL-8 production by this compound was observed at nanomolar concentrations, indicating high potency. nih.gov

The molecular basis for this anti-inflammatory action is believed to be linked to its fundamental mechanism of inhibiting protein synthesis. nih.govnih.gov Theopederins are structurally related to mycalamides, which are known inhibitors of eukaryotic translation. nih.gov By disrupting the process of protein synthesis, this compound can prevent the production of key inflammatory mediators, including cytokines like IL-8. nih.govnih.gov This non-specific but powerful mechanism underlies its observed anti-inflammatory effects. nih.gov

| Compound | Cell Line | IC₅₀ (Inhibition of IL-8) | Reference |

|---|---|---|---|

| This compound | BxPC-3 (Pancreatic Cancer) | Nanomolar range | nih.gov |

| Curcumin (Control) | BxPC-3 (Pancreatic Cancer) | Micromolar range | nih.gov |

Immunosuppressive Properties

This compound is part of the pederin (B1238746) family of marine natural products, which are noted for their potent immunosuppressive activities in addition to their cytotoxicity. researchgate.netrsc.org The primary mechanism underlying these effects is the inhibition of protein synthesis, a process critical for the function and proliferation of all cells, including those of the immune system. nih.govresearchgate.net

By halting protein production, this compound can effectively modulate immune cell functions. nih.gov This action can suppress the proliferation of lymphocytes (T cells and B cells) upon activation, a cornerstone of the adaptive immune response. Furthermore, the inhibition of protein synthesis prevents immune cells from producing and releasing cytokines, which are the signaling molecules that orchestrate inflammatory and immune responses. thno.org The previously discussed inhibition of the pro-inflammatory cytokine IL-8 is a clear example of this modulatory effect. nih.gov The ability to disrupt these fundamental cellular processes in immune cells forms the basis of this compound's immunosuppressive properties. researchgate.netthno.org

In Silico Investigations and Molecular Docking Studies

In silico methods, particularly molecular docking, have been employed to predict and analyze the molecular targets of this compound, offering insights into its mechanisms of action at a molecular level. These computational studies simulate the interaction between a ligand (this compound) and a target protein's binding site. nih.goveaspublisher.com

One study investigated the potential of secondary metabolites from the sponge Discodermia calyx, including this compound, as anticancer agents by targeting the Epidermal Growth Factor Receptor (EGFR). researchgate.net Overexpression of EGFR is linked to certain types of cancer, making it a valuable therapeutic target. The docking analysis was performed to predict the binding affinity of these natural products to EGFR. researchgate.net

Another comprehensive in silico investigation examined a library of 34 pederin-related marine compounds, including this compound, for their potential to inhibit the SARS-CoV-2 main protease (Mpro). rsc.orgresearchgate.net Mpro is a critical enzyme for viral replication. In this study, this compound (identified as compound 33) was docked into the Mpro binding pocket. While it showed a lower binding score compared to other compounds in the onnamide (B1245255) family, the study provided a comparative analysis of its potential interaction with the viral enzyme. rsc.org These computational approaches are valuable for identifying and prioritizing natural products for further preclinical testing against specific disease targets. researchgate.net

| Study Focus | Target Protein | Key Finding | Reference |

|---|---|---|---|

| Anticancer Potential | Epidermal Growth Factor Receptor (EGFR) | This compound was analyzed as a potential inhibitor of EGFR. | researchgate.net |

| Antiviral Potential | SARS-CoV-2 Main Protease (Mpro) | This compound was evaluated for its binding affinity to the viral protease, showing a lower score relative to other tested polyketides. | rsc.org |

Interaction with Viral Targets (e.g., SARS-CoV-2 Main Protease, Mpro)

The emergence of novel viral pathogens, such as SARS-CoV-2, has catalyzed extensive research into potential antiviral agents. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, as it processes viral polyproteins into functional units, making it a prime target for therapeutic inhibitors. rsc.orgnih.gov In this context, computational studies have been employed to screen libraries of natural products for their potential to inhibit Mpro. researchgate.net

An extensive in silico investigation analyzed a focused library of 34 pederin-structurally related marine compounds, including theopederins, against the SARS-CoV-2 Mpro. rsc.orgresearchgate.net The study utilized molecular docking simulations to predict the binding affinity and interaction patterns of these compounds within the Mpro active site. rsc.org Among the theopederin family, Theopederin G was identified as the most promising member, exhibiting a strong binding score of -8.45 kcal/mol. rsc.org Its binding was stabilized by three hydrogen bonds with key residues in the Mpro binding pocket: two with Gly143 and one with His164. rsc.org While this comprehensive screening highlighted the potential of the theopederin chemical scaffold, specific docking scores for this compound were not detailed in this particular study. However, the promising results for Theopederin G suggest that related compounds like this compound warrant further investigation as potential Mpro inhibitors. rsc.orgresearchgate.net

Ligand-Protein Binding Profiles and Thermodynamic Behavior

To further understand the stability and dynamics of the interactions identified through molecular docking, all-atom molecular dynamics (MD) simulations are a critical tool. rsc.orgresearchgate.net For the most promising compounds identified in the screening against SARS-CoV-2 Mpro, including Pederin, Dihydro-onnamide A, and Theopederin G, 200-nanosecond (ns) MD simulations were performed. rsc.orgresearchgate.net These simulations are designed to investigate the thermodynamic behavior and stability of the ligand-protein complex over time, providing insights beyond a static docking pose. researchgate.netacs.org

The results of the MD simulations demonstrated that the identified compounds, including Theopederin G, formed significant and stable complexes within the Mpro binding pocket. rsc.orgresearchgate.net Analysis of the root-mean-square fluctuation (ΔRMSF) of the protein residues indicated that the binding of the ligands conferred stability to the protein structure. rsc.org The binding free energy between the ligand and the protein can be estimated using methods like the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA), which offers a more profound understanding of the ligand-protein affinity and the nature of the interaction. rsc.org These computational approaches are essential for predicting the viability of a compound as a drug candidate before proceeding to more resource-intensive in vitro and in vivo testing. researchgate.netresearchgate.net

Table 1: In Silico Binding Affinities of Selected Marine Compounds against SARS-CoV-2 Mpro

| Compound | Compound Family | Binding Score (kcal/mol) | Interacting Mpro Residues (via H-bonds) | Source |

|---|---|---|---|---|

| Pederin | Pederins | -7.95 | His164, Asn142, Cys145 | rsc.org |

| Dihydro-onnamide A | Onnamides | -10.19 | Not specified | rsc.org |

| Theopederin G | Theopederins | -8.45 | Gly143, His164 | rsc.org |

Preclinical In Vivo Models for Efficacy Studies (General Framework)

Before a compound can be considered for clinical trials, its efficacy must be evaluated in preclinical in vivo models. These animal models are indispensable for understanding how a compound behaves in a complex biological system, providing data on its potential therapeutic effects. nih.govd-nb.info The choice of model is critical and depends on the disease being studied. For cancer research, the two most common types of mouse models are xenografts and genetically engineered mouse models (GEMMs). nih.gov Xenograft models involve implanting human tumor cells or tissues into immunodeficient mice, while GEMMs are bred to develop specific cancers due to engineered genetic alterations, often mimicking the progression of human disease more closely. nih.govwjgnet.com

Application of Xenograft Models (e.g., mouse xenograft models)

Xenograft models are a foundational tool in oncology research for assessing the anti-cancer activity of novel compounds. nih.gov These models typically involve the subcutaneous (under the skin) or orthotopic (in the organ of origin) implantation of human cancer cell lines or patient-derived tumor tissue (PDTX) into immunodeficient mice, such as nude or SCID mice, which lack a functional immune system to prevent rejection of the human cells. nih.gov

Genetic Mouse Models for Disease Progression Studies (e.g., pancreatic cancer models)

While xenografts are useful for testing direct cytotoxicity, they lack the complex interplay between the tumor and a functional immune system. nih.gov Genetically engineered mouse models (GEMMs) overcome this limitation by developing tumors spontaneously in an immunocompetent host. wjgnet.com These models are engineered to carry specific mutations known to drive human cancers. nih.gov

For pancreatic ductal adenocarcinoma (PDAC), the KPC mouse model (KrasG12D/+; Trp53R172H/+; P48-Cre) is one of the most widely used and well-characterized GEMMs. mdpi.comnih.gov These mice express a mutant Kras gene and an inactivated p53 tumor suppressor gene specifically in the pancreas, leading to the development of tumors that closely mimic the genetics, histology, and progression of human PDAC, including the characteristic dense stromal reaction (desmoplasia). wjgnet.commdpi.com Studying the effects of this compound in the KPC model would provide critical insights into its efficacy in a more biologically and immunologically relevant context, assessing its impact not only on the tumor cells but also on the complex tumor microenvironment. d-nb.infowjgnet.com

Assessment of Biological Activities in Relevant Animal Models

The assessment of this compound's biological activities in vivo would require tailored animal models relevant to its potential therapeutic applications. Based on in silico and in vitro findings, this includes both antiviral and anti-cancer studies.

For evaluating the potential antiviral activity against SARS-CoV-2, a relevant model such as the K18-hACE2 mouse would be employed. nih.gov These transgenic mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and allowing for the assessment of a compound's ability to reduce viral load and pathology in the lungs. nih.gov

For assessing anti-cancer efficacy, particularly against pancreatic cancer, both xenograft and GEMM models would be utilized. researchgate.net In xenograft models using cell lines like BxPC-3, key endpoints would include the inhibition of tumor growth and changes in biomarkers assessed from harvested tumor tissue. biocytogen.com In more advanced GEMMs like the KPC mouse, researchers could evaluate the impact on tumor progression, metastasis, and survival, providing a comprehensive picture of the compound's therapeutic potential in a model that closely mirrors human disease. wjgnet.commdpi.com this compound has also shown cytotoxicity against P-388 (murine leukemia) and A-549 (human lung carcinoma) cell lines, indicating that xenograft models using these cells could also be valuable for assessing its broader anti-cancer activity. researchgate.net

Structure Activity Relationship Sar Studies of Theopederin K and Analogues

Identification of Essential Structural Features for Potency

SAR investigations have successfully pinpointed several key structural elements that are indispensable for the high potency observed in Theopederin K and related compounds. These include the core ring system, the specific nature of the linker connecting the two main fragments, and the length and chemical functionality of the side chain.

Role of the Tetrahydropyran (B127337) Ring System

This compound is built upon a core skeleton featuring two distinct tetrahydropyran (THP) rings. rsc.org This bicyclic system is a defining characteristic of the pederin (B1238746), mycalamide, onnamide (B1245255), and theopederin families of natural products. researchgate.net SAR studies have confirmed that this dual THP ring system is a fundamental requirement for biological activity. It acts as a rigid scaffold, holding the various functional groups in a precise three-dimensional orientation necessary for interaction with biological targets. While some peripheral groups on the THP rings can be altered or removed with only a minimal impact on potency, the integrity of the core ring structure itself is considered essential. researchgate.net

Significance of the N-Acyl Aminal Linkage

The two tetrahydropyran ring systems of this compound are connected via an N-acyl aminal linkage. researchgate.netrsc.org This functional group is a critical contributor to the molecule's potent bioactivity. Studies on related compounds have demonstrated that the N-acyl aminal at the C10 position significantly enhances potency. researchgate.net Although its presence is not an absolute prerequisite for activity, it is a key potentiating feature. researchgate.net Further investigations involving synthetic analogues where the N-acyl aminal was constrained within a new ring system did not show any apparent benefit, suggesting the specific conformation of the existing linkage is optimal. researchgate.net The stereochemical lability of this aminal center further complicates synthetic efforts and highlights its importance in defining the molecule's active conformation. nih.gov

Importance of Side Chain Length and Functional Groups

The side chain extending from the core structure is a major determinant of potency and a key point of variation among the theopederin analogues. rsc.orgnih.gov The length of this chain and the specific functional groups it contains have a profound impact on biological activity.

This compound is distinguished from its close analogue, Theopederin L, by a single functional group modification in its side chain: this compound possesses a methoxy (B1213986) (-OCH₃) group at C17, whereas Theopederin L has a hydroxyl (-OH) group at the same position. nih.gov This seemingly minor difference leads to a significant divergence in their cytotoxic potency. This compound exhibits exceptionally high cytotoxicity against the P-388 murine leukemia cell line with an IC₅₀ value of 0.1 nM. nih.govnih.gov In contrast, Theopederin L is approximately 70-fold less potent against the same cell line, with an IC₅₀ value of 7.3 nM. nih.govnih.gov This stark difference underscores the critical role of the C17 functional group, suggesting that the methoxy substitution in this compound is more favorable for this specific activity.

Conversely, in a molecular docking study targeting the SARS-CoV-2 main protease (Mpro), the substitution of the hydroxyl group in Theopederin L with the methoxy group in this compound led to a slight decrease in the predicted binding score. rsc.orgnih.gov This suggests that the hydrogen atom of the hydroxyl group may participate in a favorable interaction within the Mpro binding pocket, highlighting that the optimal functional group can be target-dependent. rsc.org

The length of the side chain is also crucial. Analogues with significantly shortened side chains, such as Theopederin E, exhibit a substantial reduction in binding affinity and biological activity, reinforcing the importance of an extended side chain for effective molecular interactions. rsc.org

| Compound | Key Differentiating Feature (Side Chain) | Cytotoxicity vs. P-388 (IC₅₀, nM) | Cytotoxicity vs. A-549 (IC₅₀, nM) |

|---|---|---|---|

| This compound | C17-OCH₃ Group | 0.1 nih.govnih.gov | 1.5 nih.govnih.gov |

| Theopederin L | C17-OH Group | 7.3 nih.govnih.gov | 3.2 nih.govnih.gov |

Impact of Stereochemistry on Biological Activity

This compound is a stereochemically complex molecule with ten chiral centers. nih.gov The specific spatial arrangement of these centers is not arbitrary; it is a fundamental determinant of the molecule's biological function.

Analysis of Stereoisomers and Epimers

The biological activity of this compound is highly dependent on its absolute and relative stereochemistry. Even minor changes, such as the inversion of a single chiral center to form an epimer, can lead to a dramatic loss of potency. The N-acyl aminal linkage at C10 is particularly noteworthy as it is known to be configurationally labile. nih.gov

Synthetic routes targeting theopederins and related compounds have often had to contend with the formation of undesired stereoisomers. For instance, the coupling of the two main fragments to form the aminal linkage can result in a mixture of epimers at C10. nih.gov One synthetic effort produced the desired natural product and its C10-epimer in a 1:1 ratio, demonstrating the stereochemical challenge. nih.gov The fact that these epimers often show vastly different activity levels confirms that the precise stereochemical configuration at this linkage is critical for maintaining the molecule's active conformation.

Contribution of Chiral Centers to Molecular Recognition

The numerous chiral centers within this compound dictate its unique three-dimensional shape. researchgate.net This specific conformation is essential for molecular recognition, the process by which a molecule binds to its biological target, such as a protein or enzyme. researchgate.net These biological targets are themselves chiral, meaning they can distinguish between different stereoisomers of a ligand. researchgate.netbiotechacademy.dk

Pharmacophore Modeling and Design

Pharmacophore modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of complex natural products like this compound and its analogues. By identifying the key molecular features responsible for biological activity, these models provide a blueprint for the design of novel, potentially more effective therapeutic agents.

Development of Structural Models for Optimal Activity

The development of structural models for the pederin family, which includes this compound, has been informed by extensive SAR studies on naturally occurring analogues and synthetically modified compounds. These studies have defined the essential pharmacophore, which is the specific arrangement of functional groups required for potent cytotoxic activity. rsc.orgresearchgate.net For the broader pederin, mycalamide, onnamide, and theopederin series, a model pharmacophore has been proposed based on these collective findings. rsc.org

Key structural features have been identified as critical for the biological activity of these marine polyketides. rsc.orgnih.gov Investigations into their potential as inhibitors of the SARS-CoV-2 main protease (Mpro) have further refined the understanding of the SAR, highlighting the importance of specific moieties for potent interaction with biological targets. rsc.orgnih.gov Structural activity preferences point to the significance of the terminal guanidine (B92328) group, the cyclic hemiacetal linker, and the length and functionality of the sidechain. researchgate.netrsc.orgnih.gov

For instance, studies comparing various theopederins have revealed that modifications to the side chain can significantly impact activity. The conversion of a methoxy group in this compound to a hydroxy group in Theopederin L was noted in comparative binding score analyses. rsc.org Similarly, the presence of a hemiacetal group at the C6 position is generally associated with lower potency compared to an acetal (B89532) group. researchgate.net Conversely, the N-acyl aminal at the C10 position is considered to enhance potency, although it is not an absolute requirement for activity. researchgate.net These insights are fundamental to constructing a reliable pharmacophore model for the theopederin class of compounds.

Key Structural Features for Biological Activity of Theopederin Analogues

| Structural Feature | Impact on Activity | Reference |

|---|---|---|

| Terminal Guanidine Group | Important for activity | rsc.org, nih.gov |

| Cyclic Hemiacetal Linker | Important for activity | rsc.org, nih.gov |

| Sidechain Length | Affects activity level | rsc.org, nih.gov |

| C10 N-Acyl Aminal | Enhances potency | researchgate.net |

| C6 Hemiacetal Group | Associated with lower potency (vs. acetal) | researchgate.net |

Guidance for De Novo Compound Design

The pharmacophore models derived from SAR studies serve as a critical guide for the de novo design of new compounds. rsc.org De novo design involves the creation of novel molecules from scratch, rather than by modifying an existing template. mdpi.com By understanding the essential structural components for the activity of theopederins, chemists can design new molecules that incorporate these key features while potentially improving other characteristics, such as synthetic accessibility or pharmacological properties. rsc.orgnih.gov

The identification of crucial elements like the terminal guanidine and the cyclic hemiacetal linker provides a foundational blueprint for new molecular entities. rsc.orgnih.gov For example, molecular docking simulations of various pederin-related compounds, including this compound, against targets like the SARS-CoV-2 main protease have helped to quantify the impact of different functional groups on binding energy. rsc.orgnih.gov Such computational studies, built upon the established pharmacophore, allow for the in-silico screening of novel designs before undertaking complex and resource-intensive chemical synthesis. nih.govmdpi.com This rational design approach, guided by a clear pharmacophoric model, accelerates the discovery of new lead molecules with desired biological activities, paving the way for the development of novel therapeutics inspired by the this compound scaffold. rsc.orgnih.gov

Research on Theopederin K Analogues and Derivatives

Rational Design of Novel Analogues

The rational design of new molecules based on the Theopederin K scaffold is a key strategy to develop compounds with improved properties. This approach involves a deep understanding of its structure-activity relationship (SAR) to make targeted chemical modifications.

The design of novel analogues often focuses on modifying specific regions of the this compound molecule to enhance its potency and selectivity. Key areas for modification in the broader pederin (B1238746) family, which includes this compound, have been identified through extensive synthetic and biological studies. For instance, the side chain of the molecule plays a crucial role in its bioactivity. Alterations in the length and functionality of this side chain can significantly impact the compound's cytotoxic effects.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. researchgate.netcambridgemedchemconsulting.comspirochem.com While specific studies on bioisosteric replacements for this compound are not extensively documented, general principles can be applied based on the known SAR of the pederin family.

For example, the ester or amide linkages within the molecule could be potential targets for bioisosteric replacement to enhance metabolic stability. researchgate.net Replacing these groups with more stable isosteres could prolong the compound's half-life in vivo. Similarly, modifications to the peripheral functional groups could be explored to improve solubility and cell permeability without compromising the core pharmacophore responsible for its cytotoxic activity. The replacement of certain atoms or groups can also influence the compound's binding affinity to its target proteins. nih.gov

Modifications to Enhance Specificity or Potency

Comparative Biological Activity of Derivatives

The synthesis of various derivatives of this compound and related compounds allows for a systematic evaluation of their biological activities. This comparative analysis is essential for building a comprehensive structure-activity profile.

Structure-activity relationship (SAR) studies on the pederin family of compounds, including this compound, have provided valuable insights into the chemical features required for their potent cytotoxicity. researchgate.netresearchgate.net this compound and its closely related analogue, Theopederin L, have demonstrated strong to moderate cytotoxic effects against various cancer cell lines. researchgate.net

A comparative analysis of different theopederins has revealed the importance of the side chain. For instance, the conversion of a hydroxyl group in the side chain of Theopederin L to a methoxy (B1213986) group in this compound results in a slight alteration of its activity profile. nih.gov Similarly, modifications at other positions, such as the conversion of a hydroxyl to an oxo group in other theopederin analogues, can also influence their biological potency. nih.gov

The table below summarizes the cytotoxic activity of this compound and a related analogue against different cancer cell lines.

| Compound | Cell Line | IC50 (nM) |

| This compound | P-388 | 0.1 |

| A-549 | 7.3 | |

| Theopederin L | P-388 | 1.5 |

| A-549 | 3.2 |

Data sourced from Paul et al., 2002. researchgate.net

The investigation of methyl ester derivatives of this compound represents a specific avenue of research aimed at modifying the molecule's properties. The esterification of the carboxylic acid functionality can influence the compound's polarity, solubility, and ability to cross cell membranes.

Structure-Activity Profiles of Synthesized Analogues

Strategies for Overcoming Natural Product Limitations

The development of natural products like this compound into therapeutic agents is often hampered by several limitations, including low natural abundance and the complexity of their chemical structures.

The limited supply of this compound from its natural source, the marine sponge Discodermia sp., poses a significant challenge for preclinical and clinical development. researchgate.net Total synthesis of this complex molecule is a viable alternative, but it is often a lengthy and low-yielding process. gla.ac.uk To address the supply issue, efforts are being directed towards the development of more efficient and scalable synthetic routes. researchgate.net Another promising approach is the identification and engineering of the biosynthetic gene clusters responsible for the production of these compounds in their native organisms, which could enable their production through fermentation. researchgate.netkkp.go.id

The structural complexity of this compound also presents a hurdle for its chemical synthesis and modification. gla.ac.uk Simplifying the molecular structure while retaining its core pharmacophore is a key strategy to overcome this limitation. This involves identifying the minimal structural components required for bioactivity and designing simplified analogues that are easier to synthesize. This approach not only addresses the supply issue but can also lead to the discovery of new compounds with improved drug-like properties.

Addressing Challenges of Scarcity and Supply

This compound is a natural product isolated from the marine sponge Discodermia sp, found in locations such as the waters off Honduras. acs.orgnih.gov Like many potent marine natural products, the supply of this compound from its natural source is exceedingly limited. This scarcity presents a major obstacle to extensive biological evaluation and further development. The family of related compounds, which includes the mycalamides, onnamides, and other theopederins, are all characterized by complex structures and potent cytotoxic, immunosuppressive, and antiviral activities, making them highly attractive targets for scientific investigation. nih.govresearchgate.net

The primary strategy to overcome the challenge of scarcity is through chemical synthesis. The significant synthetic efforts directed at this family of molecules are a direct response to their intriguing structural features and limited natural availability. nih.gov While research on many pederin-related compounds has been active, there have been comparatively fewer synthetic studies reported in the literature specifically for theopederins A-E. gla.ac.uk However, the successful total synthesis of closely related compounds, such as Theopederin D and Theopederin B, provides a crucial blueprint for accessing this compound and its analogues. nih.govresearchgate.net These synthetic achievements are vital for ensuring a sustainable and reliable supply, thereby enabling deeper investigation into their therapeutic potential.

Synthetic Accessibility of Advanced Derivatives

The creation of advanced derivatives of this compound is made possible through sophisticated total synthesis campaigns, which have been successfully applied to other members of the theopederin family. The total synthesis of Theopederin D, for instance, showcases a range of powerful chemical reactions that can be adapted to produce a variety of analogues. nih.govnih.gov

Key transformations in these synthetic routes include:

Convergent Coupling: A common strategy involves the synthesis of two major fragments of the molecule separately, which are then joined together in a convergent manner. For example, the synthesis of Theopederin B was achieved by coupling a pederic acid fragment (the left half) with a trioxadecaline amine fragment (the right half). researchgate.net

Acyliminium Ion Formation: A key step in the synthesis of Theopederin D involves an oxidative carbon-carbon bond cleavage reaction to generate a crucial acyliminium ion intermediate. nih.govnih.gov This reaction is notable for its chemoselectivity, as it proceeds effectively in the presence of other sensitive functional groups, such as acid-labile acetals. nih.gov

Cyclization Strategies: The construction of the complex core ring system, specifically the amido trioxadecalin unit, has been achieved through an Electron Transfer Initiated Cyclization (ETIC) process. nih.gov This method allows for the formation of the stereochemically intricate B ring under essentially neutral conditions.

Stereoselective Reactions: The syntheses rely heavily on stereoselective reactions to correctly install the numerous stereocenters present in the molecule. Notable examples include the use of a 1,5-anti-boron mediated aldol (B89426) reaction to establish the C16-C17 bond stereochemistry and an asymmetric ketene-aldehyde cycloaddition to form the pederic acid subunit.

These advanced synthetic methodologies not only provide access to the natural products themselves but also open the door to creating a diverse library of derivatives. By modifying the individual fragments before the coupling steps or altering the reaction conditions, chemists can systematically vary the structure to explore structure-activity relationships and potentially develop new compounds with improved properties.

Future Research Directions and Unresolved Questions for Theopederin K

Deepening Understanding of Molecular Targets and Pathways

A primary challenge in the development of natural products like Theopederin K is the precise identification of their molecular targets and the intricate signaling pathways they modulate. While it is known to be part of the pederin (B1238746) family of compounds, which are potent inhibitors of protein synthesis, the full scope of its cellular interactions is not completely understood. researchgate.netrsc.org

Future research must focus on definitively mapping these downstream cascades specifically for this compound. Key unresolved questions include:

Confirmation of Ribotoxic Stress: Does this compound induce the same sustained activation of p38 and JNK observed with its analogs? Understanding the kinetics of this activation is crucial, as transient versus sustained signaling can lead to different cellular outcomes. nih.gov

TGF-β Pathway Interaction: Theopederin B and onnamide (B1245255) A can activate parts of the transforming growth factor-β (TGF-β) signaling pathway downstream of Smad proteins. nih.gov Investigating whether this compound shares this capability is a critical area for exploration, as the TGF-β pathway is deeply involved in cell growth, differentiation, and cancer progression. nih.govantibody-creativebiolabs.com

Pathway Crosstalk: Cancer cell signaling is a complex network. antibody-creativebiolabs.comfrontiersin.org Future studies should investigate the crosstalk between the SAPK pathways activated by this compound and other critical cancer-related pathways, such as the PI3K/Akt, KRAS, and Hippo signaling cascades, to understand the full spectrum of its effects. frontiersin.orgmdpi.comresearchgate.net

While the ribosome is a primary target for the pederin family, the complexity of this compound's structure suggests the possibility of interactions with other cellular components. The identification of additional binding partners, be they receptors or enzymes, could reveal novel mechanisms of action and open new therapeutic avenues.

Future research should employ advanced techniques to uncover these potential interactions:

Affinity-Based Proteomics: Using a tagged version of this compound as bait to pull down interacting proteins from cell lysates could identify novel binding partners.

Enzyme Inhibition Screening: Testing this compound against panels of key enzymes involved in cancer progression, such as kinases, proteases (e.g., matrix metalloproteinases), or metabolic enzymes, could uncover unexpected inhibitory activities. mdpi.com For instance, some natural compounds have been found to interact with proteins like 5-lipoxygenase (5-LO) or adaptor proteins involved in growth factor signaling, such as Grb-2. frontiersin.org

Receptor Binding Assays: Screening this compound against a panel of cell surface receptors, such as receptor tyrosine kinases (e.g., EGFR) or G-protein coupled receptors (GPCRs), could determine if it modulates their activity directly or indirectly. mdpi.com

Elucidation of Downstream Signaling Cascades

Advanced Biosynthetic Pathway Engineering

A significant hurdle for the clinical development of complex marine natural products is the "supply problem"—they are often isolated in minuscule quantities from their natural source. ontosight.ai Research has revealed that this compound, like the related onnamides, is not produced by the sponge itself but by an uncultivated bacterial symbiont. researchgate.netnih.govpnas.org The discovery of the onnamide/theopederin biosynthetic gene cluster (BGC), a set of genes with high similarity to the pederin BGC, provides a genetic blueprint for its production and a powerful tool for bioengineering. nih.govpnas.orgresearchgate.net

The inability to culture the native bacterial producer necessitates moving the biosynthetic machinery into a laboratory-friendly host. researchgate.net This process, known as heterologous expression, is a cornerstone of modern biotechnology.

Key strategies for future development include:

Heterologous Host Optimization: The entire this compound BGC must be cloned and successfully expressed in a fast-growing, genetically tractable host like Escherichia coli or a suitable Streptomyces strain. kkp.go.id This will enable scalable and sustainable production through fermentation, overcoming the reliance on sponge collection. pnas.org

Fermentation Condition Enhancement: Even in a heterologous host, production levels may be low. Optimizing fermentation parameters such as media composition, temperature, and aeration is crucial. Furthermore, modern techniques like co-culturing, where the host is grown with other microbes, or the use of small-molecule elicitors can "awaken" cryptic or poorly expressed BGCs and boost yield. researchgate.netnih.gov

The modular nature of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes that build this compound offers a remarkable opportunity for genetic manipulation. pnas.orgresearchgate.net By modifying the BGC, it is possible to create novel derivatives, or congeners, with potentially improved properties.

Future research in this area will focus on:

Domain Swapping and Gene Knockouts: The BGC is composed of modules, each responsible for adding a specific building block to the growing molecule. pnas.org Scientists can swap, delete, or modify the genes for these domains to alter the final structure in a predictable way. nih.govkkp.go.id This could involve changing the length of a side chain or altering functional groups, which studies have shown is important for activity. researchgate.net

Precursor-Directed Biosynthesis: Feeding the engineered microbial host with synthetic, non-native precursor molecules can lead to their incorporation into the final structure, creating a diverse library of new this compound analogs for biological screening.

Strategies for Enhanced Production via Microbial Fermentation

Integration of Computational and Experimental Approaches

The complexity of this compound's biology and biosynthesis demands a multidisciplinary approach where computational modeling guides and accelerates experimental work. nih.gov This synergy is essential for efficiently navigating the vast possibilities of molecular interactions and genetic modifications.

Future progress will rely on this integrated model:

Genome and Metagenome Mining: Computational bioinformatics tools are essential for identifying BGCs like the one for this compound from complex metagenomic DNA extracted from sponges. researchgate.netkkp.go.idresearchgate.net These tools predict gene function based on homology to known biosynthetic pathways, providing the starting point for experimental cloning. nih.gov

Molecular Modeling and Docking: Computational docking simulations can predict how this compound and its engineered congeners might bind to specific protein targets. rsc.org For example, this approach can be used to model interactions with the ribosome or other potential enzyme targets, helping to prioritize which novel compounds to synthesize and test. This allows for a rational design of new molecules with potentially higher affinity or selectivity. researchgate.net

Systems Biology and Pathway Analysis: As experimental data on the transcriptomic and proteomic changes induced by this compound become available, computational pathway analysis will be crucial to interpret these complex datasets. nih.govmdpi.com This can help build comprehensive models of the drug's mechanism of action and identify key nodes in the signaling network that could be targeted for combination therapies.

By pursuing these integrated research directions, the scientific community can overcome the current challenges associated with this compound, unlocking its full potential and paving the way for the development of a new generation of therapeutics inspired by this intricate marine natural product.

Refined In Silico Drug Design and Virtual Screening

The advancement of computational tools offers a powerful avenue for accelerating drug discovery and development. nih.gov In silico drug design and virtual screening have become indispensable techniques for identifying and optimizing lead compounds. nih.govcreative-biostructure.com These methods utilize computer modeling to predict the interaction between a small molecule, like this compound, and its biological target. nih.govmdpi.com

Virtual screening, a key component of in silico drug design, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific target protein. creative-biostructure.comslideshare.net This approach can be broadly categorized into two main types: structure-based and ligand-based. Structure-based virtual screening relies on the known three-dimensional structure of the target protein to dock potential ligands and evaluate their binding affinity. nih.govslideshare.net In contrast, ligand-based methods use the properties of known active compounds to identify other molecules with similar characteristics. slideshare.net

For this compound, refined in silico approaches could be employed to:

Identify Novel Analogs: By using the structure of this compound as a template, virtual screening can identify new compounds with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Elucidate Structure-Activity Relationships (SAR): Computational modeling can help to understand how specific structural features of this compound contribute to its biological activity. nih.gov A 2024 study investigating pederin-related marine compounds highlighted the importance of the terminal guanidine (B92328) and cyclic hemiacetal linker for their activity. researchgate.netnih.gov

Predict Binding Modes: Molecular docking simulations can provide insights into the precise way this compound interacts with its target proteins at the atomic level. nih.gov

A recent molecular docking study investigated the potential of several marine polyketides, including theopederins, as inhibitors of the SARS-CoV-2 main protease (Mpro). researchgate.netnih.gov The results indicated that onnamides and theopederins, in general, showed promising binding scores against the viral enzyme. nih.gov

High-Throughput Screening for New Biological Activities

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. umich.edu This automated process is crucial for identifying novel therapeutic applications for existing compounds and for discovering new drug leads from diverse chemical libraries. umich.educhemfaces.com

HTS assays can be designed to measure various cellular or molecular events, such as enzyme activity, protein-protein interactions, or cell viability. umich.edu The use of HTS has been instrumental in screening natural product libraries, which are a rich source of structurally diverse and biologically active molecules. chemfaces.com

For this compound, HTS can be utilized to:

Discover New Therapeutic Targets: Screening this compound against a wide array of biological targets can uncover previously unknown mechanisms of action and potential new disease indications.

Identify Synergistic Combinations: HTS can be used to test this compound in combination with other known drugs to identify synergistic interactions that could lead to more effective treatment strategies.

Explore a Broader Range of Cell Lines: Testing this compound against a diverse panel of cancer cell lines, for example, could reveal selective cytotoxicity and identify specific cancer types that are particularly sensitive to its effects. nih.gov

A study reported the use of HTS to screen a library of marine natural products for their ability to inhibit the secretion of interleukin-8 (IL-8) in pancreatic cancer cells. nih.gov This screening identified this compound as a potent inhibitor of IL-8 secretion and a cytotoxic agent against several pancreatic cancer cell lines. nih.gov

Translational Research Perspectives

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. For this compound, this involves advancing the compound from a promising laboratory finding to a potential therapeutic agent.

Development of Preclinical Candidates for Specific Disease Indications

The development of preclinical candidates is a critical step in the drug development pipeline. nih.gov This process involves selecting the most promising compounds from initial screening and optimizing their properties for further testing in animal models of disease. nih.govmdpi.com

Based on its known biological activities, this compound holds promise as a preclinical candidate for several diseases:

Cancer: The potent cytotoxic activity of this compound against various cancer cell lines, including pancreatic cancer, makes it a strong candidate for further anticancer drug development. nih.gov Research has shown that pederin-related compounds, a class to which this compound belongs, act as protein synthesis inhibitors and exhibit significant cytotoxicity against tumor cells. nih.gov

Viral Infections: The finding that related compounds show potential inhibitory activity against the SARS-CoV-2 main protease suggests a possible role for this compound in antiviral therapy. researchgate.netnih.gov

Inflammatory Disorders: The ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-8 suggests its potential use in treating inflammatory conditions. nih.gov

The development of preclinical models that accurately mimic human diseases is crucial for evaluating the efficacy and safety of new drug candidates. nih.gov

Addressing Challenges in Compound Optimization for Research Applications

While this compound shows significant therapeutic promise, several challenges need to be addressed to optimize it for research and potential clinical applications.

Synthesis and Supply: Natural products are often isolated in small quantities from their source organisms, which can limit their availability for extensive research. The complex structure of this compound makes its total synthesis challenging, although it is a critical step for producing sufficient quantities for preclinical and clinical studies.

Structural Modification: Chemical modifications of the this compound structure may be necessary to improve its pharmacological properties, such as increasing its potency, selectivity, and metabolic stability, while reducing potential toxicity.

"Undruggable" Targets: Many promising biological targets are considered "undruggable" because they lack well-defined binding pockets for small molecules. Overcoming this challenge may require innovative approaches, such as the development of protein-protein interaction inhibitors or the use of novel drug delivery systems.

Genome mining of the biosynthetic gene clusters responsible for producing theopederin-type compounds can provide valuable insights for generating novel "unnatural" natural products through genetic engineering. researchgate.net This approach could lead to the creation of this compound analogs with improved therapeutic profiles.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Theopederin K?

The synthesis of this compound typically involves multi-step organic reactions, with purification via chromatography (e.g., HPLC or column chromatography). Characterization requires spectroscopic techniques such as NMR (¹H, ¹³C, and 2D-COSY), mass spectrometry (HRMS or ESI-MS), and X-ray crystallography for structural confirmation. For reproducibility, experimental protocols must detail solvent systems, reaction conditions, and purity thresholds (≥95% by HPLC) .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Standard assays include cytotoxicity testing (e.g., MTT assays on cancer cell lines), antimicrobial susceptibility tests (MIC determination), and enzyme inhibition studies. Controls must account for solvent effects (e.g., DMSO concentration ≤0.1%) and include positive/negative controls. Dose-response curves and IC50 calculations should follow validated statistical models (e.g., nonlinear regression) .

Q. What criteria define a robust literature review for this compound-related studies?

Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries. Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ). Cross-reference findings with databases like PubMed and SciFinder, focusing on synthesis pathways, bioactivity, and structural analogs .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Conduct meta-analyses to compare experimental conditions across studies. Validate conflicting results via orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) and ensure batch-to-batch consistency using QC protocols .